molecular formula C20H15NO3 B2536941 4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 890633-97-3

4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No. B2536941
CAS RN: 890633-97-3
M. Wt: 317.344
InChI Key: CTPBGMJSEHDYQA-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . It’s a colorless liquid and a component of coal tar . Benzofuran is the structural nucleus of many related compounds with more complex structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-amino-1-benzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” would depend on its specific structure. Benzofuran itself is a colorless liquid .

Scientific Research Applications

Synthesis and Biological Activity

Compounds containing the benzofuran and cyclopenta[g]chromen moieties have been synthesized and evaluated for various biological activities. For example, β-amino carbonyl compounds featuring coumarin and benzofuran moieties exhibited antimicrobial and antioxidant activities. These compounds were synthesized through a Mannich reaction, demonstrating microbial inhibition and free radical scavenging activity (Kenchappa et al., 2013). Similarly, hexahydroquinoline derivatives containing a benzofuran moiety showed promising in vitro cytotoxic evaluation against human hepatocellular carcinoma cell lines, indicating their potential as anticancer agents (Mohi El-Deen et al., 2016).

Antimicrobial Activity

New coumarin derivatives synthesized through the reaction of 7-amino-4-methylcoumarin with organic halides showed significant inhibitory activity against tested bacterial strains, highlighting their potential as antimicrobial agents (Al-Rifai et al., 2011).

Anticancer Activity

Antitumor agents based on substituted 4-amino-2H-pyran-2-one (APO) analogs were identified as significant in vitro anticancer agents. These compounds, through modifications on the pyranone ring, showed tumor cell growth inhibitory activity, revealing a new class of cytotoxic agents (Dong et al., 2011).

Chemical Properties and Applications

The novel compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) was synthesized, showcasing its spectral data and chemical calculations that confirmed its high stability. Such studies contribute to understanding the chemical properties and potential applications of benzofuran derivatives in various fields (Halim & Ibrahim, 2022).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzofuran derivatives have been found to exhibit various biological activities .

Future Directions

The future directions in the study of such compounds would likely involve further exploration of their synthesis, properties, and potential applications. Benzofuran derivatives have attracted considerable interest in recent years for their versatile properties in chemistry and pharmacology .

properties

IUPAC Name

4-(3-amino-1-benzofuran-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c21-19-13-6-1-2-7-16(13)24-20(19)15-10-18(22)23-17-9-12-5-3-4-11(12)8-14(15)17/h1-2,6-10H,3-5,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPBGMJSEHDYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2C1)OC(=O)C=C3C4=C(C5=CC=CC=C5O4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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